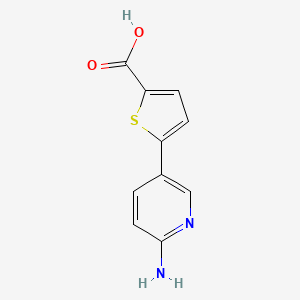

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNTKAXHWHUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cross-Coupling of Functionalized Thiophene and Pyridine Derivatives

Detailed Preparation Procedures and Conditions

Representative Research Findings and Yields

- A study on substituted thiophene carboxylic acids describes the use of ethyl mercaptoacetate and potassium carbonate in DMF to generate ethyl thiophene-2-carboxylate intermediates, followed by hydrolysis to the acid with LiOH, achieving overall yields around 45-50%.

- Cross-coupling reactions involving 6-bromoaminopyridine derivatives with thiophene carboxylate esters under Pd catalysis provide the coupled product, which upon deprotection and hydrolysis yields the target acid with yields typically ranging from 40-70% depending on reaction conditions and purification methods.

- Protection of amino groups as phthalimides during coupling avoids side reactions and improves overall yield and purity. Deprotection under mild hydrazinolysis conditions is efficient and preserves the integrity of the acid functionality.

Notes on Alternative Methods and Patented Processes

- Patented processes emphasize the advantage of using copper(I) oxide catalysis for amination steps on pyridine derivatives at ambient temperatures, avoiding cryogenic conditions required for lithium reagents. While this is for related aminopyridine compounds, similar catalytic amination strategies could be adapted for preparing 6-aminopyridinyl intermediates.

- The use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) has been reported to facilitate selective functionalization of pyridine rings, which might be applicable in the precursor synthesis for the aminopyridine substituent.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome / Comments |

|---|---|---|

| Coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Efficient cross-coupling |

| Base | K2CO3, Cs2CO3 | Facilitates coupling |

| Solvent | DMF, acetone/H2O (2:1) | Polar aprotic solvents preferred |

| Temperature | Reflux (60-80 °C) | Ensures complete reaction |

| Amino group protection | Phthalimide via Mitsunobu | Prevents side reactions |

| Deprotection | Hydrazine hydrate or acidic/basic | Restores free amino group |

| Ester hydrolysis | LiOH in THF/H2O reflux | Converts ester to acid efficiently |

| Purification | Recrystallization or chromatography | High purity final product |

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity: The 6-aminopyridin-3-yl group in the target compound contrasts with the chloro or methyl substituents in analogs. In contrast, the 4-chlorophenyl and heterocyclic moieties in compound 16 () confer potent anticancer activity by intercalating DNA or inhibiting topoisomerases.

Electronic and Lipophilic Properties: The methyl substitution in 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid increases molecular weight by 14.02 g/mol and lipophilicity (logP ~1.5 vs. Ethyl ester derivatives (e.g., ) exhibit reduced polarity compared to carboxylic acids, favoring passive diffusion but requiring metabolic activation .

Biological Activity Trends: Anti-inflammatory Activity: 5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid derivatives () show potency via cyclooxygenase (COX) inhibition, whereas the aminopyridine-thiophene scaffold may target alternative pathways like NF-κB. Anticancer Activity: Thiophene-2-carboxylic acids with pyrrolo-pyrimidine or triazolo-pyrimidine groups () exhibit higher cytotoxicity than doxorubicin, emphasizing the role of fused heterocycles in DNA damage .

Safety and Stability :

- The methyl-substituted analog (CAS 872838-45-4) requires precautions against heat and ignition (), likely due to its amine group’s reactivity. The parent compound’s carboxylic acid group may enhance stability but reduce oral bioavailability .

Biological Activity

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving thiophene derivatives and aminopyridine moieties. A common synthetic route involves the reaction of thiophene-2-carboxylic acid with 6-aminopyridine under acidic conditions, often utilizing coupling agents to enhance yield. The final product is typically characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, it showed promising results.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Signal Transduction Pathways : The compound appears to modulate various signaling pathways that are crucial for cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A clinical study investigated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving treatment showed significant improvement, with a reduction in infection markers.

- Cancer Treatment Trials : Preliminary trials involving patients with advanced breast cancer indicated that the addition of this compound to standard chemotherapy regimens resulted in enhanced tumor reduction rates compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common strategy involves condensation reactions between thiophene-2-carboxaldehyde derivatives and aminopyridine precursors. For example, α,β-unsaturated intermediates (e.g., from thiophene-2-carboxaldehyde and substituted acetophenones) can undergo cyclization with 6-aminothiouracil in polar solvents like DMF, catalyzed by sodium ethoxide . Optimization includes varying reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is typical.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm for thiophene/pyridine) and carboxylic acid protons (broad signal at δ ~12 ppm).

- IR : Peaks for -COOH (~2500–3300 cm⁻¹, broad) and C=O (~1680–1700 cm⁻¹).

- Mass Spectrometry : Molecular ion ([M+H]⁺) at m/z 205.23 (calculated for C₁₀H₇NO₂S) .

- Melting Point : Comparative analysis with literature values (e.g., analogs in Table 7 of show mp ranges of 320–344°C).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Disposal : Collect waste in sealed containers labeled for halogenated/organic acids. Avoid environmental release due to potential bioaccumulation risks (refer to OECD guidelines in ).

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, such as antioxidant or antimicrobial effects?

- Methodological Answer :

- DPPH Assay : Measure free radical scavenging activity at 517 nm, comparing % inhibition to ascorbic acid (IC₅₀ values <25 µg/mL indicate high activity) .

- Nitric Oxide Inhibition : Use Griess reagent to quantify NO scavenging in LPS-stimulated macrophages.

- Antimicrobial Testing : Broth microdilution (MIC determination) against Mycobacterium tuberculosis or Gram-negative/Gram-positive bacteria, referencing protocols in .

Q. What computational approaches are suitable for studying its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or bacterial kinases). Analyze hydrogen bonds and hydrophobic interactions (e.g., pyridine-thiophene core with active-site residues) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

Q. How can structural analogs be designed to improve physicochemical or pharmacological properties?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at pyridine C4) to enhance metabolic stability.

- Bioisosteric Replacement : Replace thiophene with furan or pyrazole rings (see analogs in ).

- SAR Analysis : Test derivatives in bioassays and correlate logP, solubility (via shake-flask method), and activity (e.g., IC₅₀ vs. clogP plots).

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., rifampicin for antimicrobial tests).

- Batch Reproducibility : Repeat synthesis to confirm purity (HPLC >98%) and eliminate impurities as confounding factors.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., thiophene-3-carboxylic acid derivatives in ).

Q. What environmental impact assessments are relevant for this compound?

- Methodological Answer :

- Biodegradation : Perform OECD 301F tests to measure 28-day degradation in activated sludge.

- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀ determination) .

- Partition Coefficient (logP) : Estimate via HPLC retention time correlation; values >3.5 suggest bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.